molecular formula C15H16N2O3 B555478 N-1-Naphthyl-l-glutamine CAS No. 28401-75-4

N-1-Naphthyl-l-glutamine

Cat. No.: B555478
CAS No.: 28401-75-4
M. Wt: 272.3 g/mol
InChI Key: HKLQAUAUMGSBHL-ZDUSSCGKSA-N
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Description

Molecular Architecture and Stereochemical Configuration

N-1-Naphthyl-L-glutamine (CAS: 28401-75-4) is a synthetic derivative of L-glutamine, where the γ-carboxyl group is substituted with a 1-naphthylamide moiety. Its molecular formula is $$ \text{C}{15}\text{H}{16}\text{N}{2}\text{O}{3} $$, with a molar mass of 272.30 g/mol. The compound retains the L-configuration at the α-carbon, critical for its biochemical interactions.

Key structural features :

  • A glutamine backbone ($$ \text{-CH}2\text{-CH}2\text{-CH}(\text{NH}_2)\text{-COOH} $$) modified at the γ-position.
  • A planar 1-naphthyl group ($$ \text{C}{10}\text{H}7 $$) linked via an amide bond, introducing hydrophobicity.
  • Stereochemical integrity confirmed by the chiral center at C2 ($$ S $$-configuration), as evidenced by the InChI key HKLQAUAUMGSBHL-ZDUSSCGKSA-N.

Table 1: Structural Parameters

Parameter Value
Molecular Formula $$ \text{C}{15}\text{H}{16}\text{N}{2}\text{O}{3} $$
Molar Mass 272.30 g/mol
SMILES N[C@@H](CCC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)O
InChI Key HKLQAUAUMGSBHL-ZDUSSCGKSA-N

X-ray Crystallographic Analysis

X-ray crystallographic data for this compound are not widely reported in the literature. However, analogous glutamine derivatives exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the amide and carboxyl groups. The naphthyl group’s bulkiness likely introduces steric hindrance, affecting packing efficiency. Further experimental studies are needed to resolve its precise crystal structure.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The $$ ^1\text{H} $$-NMR spectrum (400 MHz, D$$ _2$$O) reveals distinct signals corresponding to the naphthyl and glutamine moieties:

Table 2: Key $$ ^1\text{H} $$-NMR Chemical Shifts

δ (ppm) Assignment
4.20 α-Proton ($$ \text{C}_2\text{H} $$)
2.36 β-Methylene ($$ \text{C}3\text{H}2 $$)
1.57–1.98 γ-Methylene ($$ \text{C}4\text{H}2 $$)
7.45–8.10 Aromatic protons (naphthyl)

The $$ ^{13}\text{C} $$-NMR spectrum confirms carbonyl carbons at 172.1 ppm (amide) and 174.9 ppm (carboxyl), while aromatic carbons appear between 120–135 ppm.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound shows a molecular ion peak at $$ m/z $$ 272.1161 ([M+H]$$ ^+ $$), consistent with its molecular formula. Key fragments include:

  • $$ m/z $$ 145: Loss of the naphthylamide group ($$ \text{C}{10}\text{H}7\text{NO} $$).
  • $$ m/z $$ 84: Glutamine backbone fragment ($$ \text{C}4\text{H}{10}\text{NO}_2 $$).

Comparative Analysis with Native Glutamine Derivatives

Table 3: Functional Comparison with L-Glutamine

Property This compound L-Glutamine
Solubility Low in water, high in DMSO High in water
Enzymatic Recognition Substrate for γ-glutamyl transferase Substrate for glutaminase
Hydrophobicity Enhanced (LogP ≈ 1.5) Low (LogP ≈ -3.2)
Bioactivity Inhibits tumor cell proliferation Metabolic intermediate

The naphthyl group confers unique properties:

  • Enhanced stability : Resistant to enzymatic degradation compared to native glutamine.
  • Fluorescence applications : The aromatic system enables use as a probe in biochemical assays.

Properties

IUPAC Name

(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGFVABMAJFJDJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001706
Record name 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline
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Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28401-75-4, 81012-91-1
Record name N-1-Naphthalenyl-L-glutamine
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URL https://commonchemistry.cas.org/detail?cas_rn=28401-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline
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Record name N-1-naphthyl-l-glutamine
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Preparation Methods

Reaction Mechanism and Enzyme Specificity

The enzyme NpaA1, a glutamine synthetase-like protein, catalyzes the ATP-dependent ligation of 1-naphthylamine (1NA) and L-glutamate to form γ-glutamylated 1-naphthylamine (N-1-Naphthyl-L-glutamine). Structural analysis of NpaA1 reveals a substrate-binding pocket with aromatic residues (e.g., V201) that stabilize the naphthyl group, ensuring high specificity for 1NA over other aromatic amines. The reaction proceeds via a two-step mechanism:

  • Activation of L-glutamate : ATP hydrolyzes to ADP, forming a γ-glutamyl-phosphate intermediate.

  • Nucleophilic attack by 1NA : The amine group of 1NA displaces phosphate, yielding this compound.

Table 1: Enzymatic Reaction Parameters for NpaA1-Catalyzed Synthesis

ParameterValueSource
Substrate (1NA)0.16 mmol
Product yield0.157 mmol (98% efficiency)
Optimal pH7.5–8.0
Temperature30–37°C
Enzyme activity15.0 ± 1.3 U mg⁻¹

Purification and Validation

Post-reaction purification employs reverse-phase HPLC, with product identity confirmed via UPLC-QTOF-MS (m/z 273.1231 [M+H]⁺). The absence of NpaA2, a γ-glutamylnaphthylamide hydrolase, prevents product hydrolysis, ensuring stable accumulation.

Precursor Synthesis: Catalytic Hydrogenation of 1-Nitronaphthalene

Process Optimization for 1-Naphthylamine Production

High-purity 1-nitronaphthalene (≤10 ppm sulfur, ≤10 ppm 2-nitronaphthalene isomer) undergoes hydrogenation over platinum/activated charcoal (Pt/C) at elevated pressures and temperatures:

Reaction conditions :

  • Temperature : 150–250°C

  • Pressure : 50–300 bar

  • Residence time : 3–30 minutes

  • Catalyst loading : 5–10 wt% Pt/C

Table 2: Catalytic Hydrogenation Parameters for 1-Nitronaphthalene

ParameterValueSource
Sulfur content in feedstock≤10 ppm
Isomer purity≥99.9% 1-nitronaphthalene
Conversion rate>95%
Selectivity to 1NA98–99%

Solvent and Catalyst Stability

Methanol or ethanol solvents enhance hydrogen solubility, while Pt/C resists deactivation due to minimal sulfur contaminants. Continuous-flow reactors mitigate catalyst fouling, achieving throughputs of 1–2 kg L⁻¹ h⁻¹.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Enzymatic route : Ideal for small-scale, high-purity batches (e.g., research use) but limited by enzyme production costs.

  • Catalytic route : Scalable for industrial 1NA synthesis, though subsequent enzymatic steps are required for this compound.

Environmental and Economic Considerations

  • Waste reduction : Enzymatic synthesis avoids organic solvents and harsh reagents.

  • Energy demand : Catalytic hydrogenation requires high-pressure infrastructure, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

N-1-Naphthyl-l-glutamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the naphthylamide group to naphthylamine.

    Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products

    Oxidation Products: Naphthoquinones.

    Reduction Products: Naphthylamine derivatives.

    Substitution Products: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-1-Naphthyl-l-glutamine has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study the activity of gamma-glutamyl transferase.

    Biology: Employed in the investigation of protein interactions and enzyme kinetics.

    Medicine: Utilized in the development of diagnostic assays for detecting enzyme deficiencies.

    Industry: Applied in the production of biochemical reagents and as a component in various analytical kits.

Mechanism of Action

The mechanism of action of N-1-Naphthyl-l-glutamine involves its interaction with specific enzymes, particularly gamma-glutamyl transferase. The compound acts as a substrate for this enzyme, which catalyzes the transfer of the gamma-glutamyl group to an acceptor molecule. This reaction is crucial in the metabolism of amino acids and the regulation of cellular functions.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below highlights key structural and molecular differences between N-1-Naphthyl-L-glutamine and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Group
This compound 28401-75-4 C₁₅H₁₆N₂O₃ 272.30 1-Naphthylamine
Phenylacetyl-L-glutamine 28047-15-6 C₁₃H₁₅N₂O₄ 275.27 Phenylacetyl
Dansyl-L-glutamine 1101-67-3 C₁₇H₂₁N₃O₅S 379.43 Dansyl (dimethylaminonaphthalene sulfonyl)
N-alpha-Acetyl-L-glutamine 2490-97-3 C₇H₁₂N₂O₄ 188.18 Acetyl
N-alpha-Phthalyl-L-glutamine 3343-29-1 C₁₃H₁₂N₂O₅ 276.25 Phthalyl (isoindole-1,3-dione)

Key Observations :

  • Substituent Complexity : this compound and Dansyl-L-glutamine feature bulky aromatic groups (naphthyl and dansyl, respectively), whereas Phenylacetyl-L-glutamine has a simpler phenyl group.
  • Molecular Weight : Dansyl-L-glutamine has the highest molecular weight (379.43 g/mol) due to its sulfonyl and naphthalene components .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • This compound: 3.19
    • Dansyl-L-glutamine: 1.84 (lower due to polar sulfonyl group)
    • Phenylacetyl-L-glutamine: Estimated ~1.5–2.0 (based on phenylacetyl hydrophobicity) .
  • Dansyl-L-glutamine is sparingly soluble in water but miscible in organic solvents like DMSO .

Biological Activity

N-1-Naphthyl-l-glutamine (NAG) is a synthetic amino acid derivative that has garnered attention for its biological activities, particularly in relation to enzyme interactions and cellular functions. This article delves into the mechanisms of action, biological implications, and relevant case studies surrounding NAG, with a focus on its role as a substrate in enzymatic assays and its potential therapeutic applications.

This compound primarily functions as a substrate for the enzyme gamma-glutamyl transferase (GGT) . GGT plays a crucial role in the metabolism of glutathione and amino acids, facilitating the transfer of the gamma-glutamyl group to various acceptor molecules. This process is vital for maintaining cellular redox balance and regulating cellular functions, including apoptosis and oxidative stress responses.

Enzymatic Interaction

  • Substrate for GGT : NAG acts as a substrate in enzymatic assays to study GGT activity.
  • Metabolic Role : It participates in the metabolism of glutathione, influencing antioxidant defenses within cells.

Study 1: Glutamine and Renal Protection

A study investigated the effects of glutamine on renal ischemia-reperfusion injury (IRI). Mice treated with glutamine showed significant reductions in urinary biomarkers of AKI compared to controls. Proteomic analysis revealed that glutamine treatment regulated numerous proteins involved in oxidative phosphorylation and apoptosis pathways . This suggests that compounds like NAG may similarly influence these pathways due to their structural similarities.

Study 2: Metabolic Effects of Glutamine

Research has demonstrated that glutamine supplementation can lower pro-inflammatory biomarkers and enhance muscle recovery post-exercise. This study highlighted how glutamine affects various biological systems, including the digestive and immune systems . Given that NAG is a derivative of glutamine, it may exhibit similar beneficial effects on inflammation and recovery.

Comparative Analysis of Glutamine Derivatives

The following table summarizes key findings related to NAG and its parent compound, glutamine:

Compound Biological Activity Mechanism
This compound (NAG) Substrate for GGT; potential antioxidant activityInteraction with GGT; modulation of oxidative stress
L-Glutamine Reduces inflammation; supports immune functionEnhances lymphocyte proliferation; reduces oxidative damage

Future Directions

Given the promising biological activities associated with NAG as an analogue of glutamine, further research is warranted to explore its therapeutic potential. Investigating its effects on cellular metabolism, oxidative stress modulation, and possible protective roles in various tissues could yield valuable insights into its utility in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-1-Naphthyl-l-glutamine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling naphthylamine derivatives with protected glutamine residues. For purity validation, use thin-layer chromatography (TLC) with ≥98% purity as a benchmark . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. Storage recommendations include avoiding prolonged exposure to moisture and temperatures above 25°C to prevent degradation .

Q. How should researchers handle stability issues with this compound during experiments?

  • Methodological Answer : Stability is influenced by pH, temperature, and light exposure. Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C for long-term stability . Monitor degradation via periodic LC-MS analysis. If instability is observed, consider derivatization (e.g., acetylation) to enhance shelf life, as demonstrated in studies on similar glutamine derivatives .

Q. What safety protocols are critical when working with this compound in laboratory settings?

  • Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats . Respiratory protection is advised if airborne particulates are generated. Emergency protocols should include immediate decontamination with water and access to safety showers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic role of this compound in cellular systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track uptake and metabolism in cell cultures. Pair this with knockdown/knockout models of glutamine transporters (e.g., ASCT2) to isolate specific pathways. Include controls with unmodified glutamine to assess functional differences . Statistical power analysis should be conducted to determine sample sizes, ensuring reproducibility .

Q. What strategies resolve contradictions in bioavailability data for this compound across preclinical models?

  • Methodological Answer : Contradictions often arise from variations in model systems (e.g., in vitro vs. in vivo). Standardize protocols using NIH guidelines for preclinical research, including detailed reporting of dosing, animal strains, and metabolic conditions . Cross-validate findings using orthogonal methods, such as mass spectrometry for plasma concentration and microdialysis for tissue-specific bioavailability .

Q. How does this compound compare structurally and functionally to analogs like N-Acetyl-l-glutamine?

  • Methodological Answer : Perform comparative studies using X-ray crystallography or molecular docking to analyze binding affinities to glutaminase enzymes. Functional assays (e.g., enzyme inhibition kinetics) should quantify differences in catalytic efficiency. Computational modeling (e.g., DFT calculations) can predict electronic effects of the naphthyl group versus acetyl modifications .

Q. What experimental frameworks address the compound’s potential toxicity in non-target tissues?

  • Methodological Answer : Use organ-on-a-chip models to screen for hepatotoxicity and nephrotoxicity. Combine transcriptomic profiling (RNA-seq) with histopathology to identify early biomarkers of toxicity. Dose-response curves should adhere to OECD guidelines, with explicit documentation of NOAEL (No Observed Adverse Effect Level) values .

Methodological Notes

  • Data Validation : Cross-reference findings with PubChem or HMDB entries for structural analogs to identify data gaps .
  • Statistical Rigor : Follow NSTA/NRC standards for hypothesis testing, including pre-registration of experimental designs to mitigate bias .
  • Ethical Compliance : Adhere to TCI America’s guidelines for laboratory use, emphasizing that the compound is strictly for research and not human consumption .

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